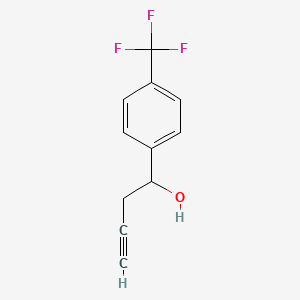
1-(4-(Trifluoromethyl)phenyl)but-3-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Trifluoromethyl)phenyl)but-3-yn-1-ol is an organic compound with the molecular formula C11H9F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butyn-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Trifluoromethyl)phenyl)but-3-yn-1-ol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Trifluoromethyl)phenyl)but-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for hydroxyl group substitution.
Major Products Formed
Oxidation: Formation of 1-(4-(trifluoromethyl)phenyl)but-3-yn-1-one.
Reduction: Formation of 1-(4-(trifluoromethyl)phenyl)but-3-ene-1-ol or 1-(4-(trifluoromethyl)phenyl)butane-1-ol.
Substitution: Formation of 1-(4-(trifluoromethyl)phenyl)but-3-yn-1-chloride or 1-(4-(trifluoromethyl)phenyl)but-3-yn-1-bromide.
Scientific Research Applications
1-(4-(Trifluoromethyl)phenyl)but-3-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)but-3-yn-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, such as inhibiting enzymes or interacting with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-4-phenylbut-3-yn-2-one
- 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol
- 2-Phenyl-1,1,1-trifluorobut-3-yn-2-ol
Uniqueness
1-(4-(Trifluoromethyl)phenyl)but-3-yn-1-ol is unique due to its specific structural features, such as the trifluoromethyl group and the but-3-yn-1-ol moiety. These features confer distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in scientific research and industry .
Properties
Molecular Formula |
C11H9F3O |
|---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]but-3-yn-1-ol |
InChI |
InChI=1S/C11H9F3O/c1-2-3-10(15)8-4-6-9(7-5-8)11(12,13)14/h1,4-7,10,15H,3H2 |
InChI Key |
APVAIYOABWORSB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C1=CC=C(C=C1)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















